molecular formula C20H40 B116446 9-Eicosene, (E)- CAS No. 42448-90-8

9-Eicosene, (E)-

Cat. No.: B116446
CAS No.: 42448-90-8
M. Wt: 280.5 g/mol
InChI Key: UVLKUUBSZXVVDZ-HTXNQAPBSA-N
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Description

9-Eicosene, (E)-: is an organic compound with the molecular formula C20H40 . It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom in the E-configuration (trans). This compound is part of the alkene family and is known for its presence in various natural sources, including essential oils and plant extracts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Eicosene, (E)- typically involves the Wittig reaction or olefin metathesis . In the Wittig reaction, a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 9-Eicosene, (E)- can be achieved through the hydrogenation of fatty acids followed by dehydrogenation . This process involves the catalytic hydrogenation of long-chain fatty acids to form alkanes, which are then dehydrogenated to produce the desired alkene .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Eicosene, (E)- can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogens (chlorine, bromine) in the presence of light or a radical initiator.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Eicosane.

    Substitution: Dihalides

Scientific Research Applications

Chemistry: 9-Eicosene, (E)- is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures. It is also employed in the synthesis of other organic compounds through various chemical reactions.

Biology: In biological research, 9-Eicosene, (E)- is studied for its role in pheromone signaling in insects. It is a component of the cuticular hydrocarbons in certain insect species, playing a role in communication and mating behaviors.

Medicine: The compound has been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer drug development .

Industry: 9-Eicosene, (E)- is used in the fragrance industry due to its pleasant scent. It is also utilized as a fixative in perfumes and as an additive in cosmetics .

Comparison with Similar Compounds

    9-Octadecene: Another long-chain alkene with similar chemical properties but a shorter carbon chain.

    1-Eicosene: An isomer of 9-Eicosene with the double bond at the first carbon atom.

    9-Nonadecene: A homologous compound with one less carbon atom.

Uniqueness: 9-Eicosene, (E)- is unique due to its specific double bond position and E-configuration , which confer distinct chemical reactivity and biological activity. Its presence in natural sources and its role in pheromone signaling further distinguish it from other similar alkenes .

Properties

IUPAC Name

(E)-icos-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKUUBSZXVVDZ-HTXNQAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical techniques were used to identify and quantify 9-Eicosene, (E)- in these studies?

A: All three studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 9-Eicosene, (E)- within complex plant extracts [, , ]. This widely used technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing valuable information about the composition of complex mixtures.

Q2: Does the presence of 9-Eicosene, (E)- in both Pleurotus ostreatus and Citrus aurantium suggest any shared biological activities?

A: While both Pleurotus ostreatus and Citrus aurantium extracts containing 9-Eicosene, (E)- demonstrated the presence of other bioactive compounds, it's premature to conclude shared biological activities based solely on this shared component [, ]. Further research focusing on isolating and testing 9-Eicosene, (E)- independently is crucial to determine its specific biological effects and potential synergistic interactions with other compounds.

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